2-{2-[(E)-(Azepan-1-yl)diazenyl]phenyl}quinazolin-4-amine is a complex organic compound classified as a quinazoline derivative. Quinazolines are known for their diverse biological activities, including potential anticancer properties, making them a significant focus in medicinal chemistry. This particular compound features an azepan-1-yl diazenyl group, which contributes to its unique reactivity and biological profile .
The compound is synthesized through various chemical methods that often involve the coupling of diazonium salts with quinazoline derivatives. Its classification falls under heterocyclic compounds, specifically within the family of quinazolines, which are characterized by a fused benzene and pyrimidine ring structure. The presence of the diazenyl group (N=N) and azepane ring enhances its potential applications in pharmaceuticals, particularly in targeted therapies .
The synthesis of 2-{2-[(E)-(Azepan-1-yl)diazenyl]phenyl}quinazolin-4-amine typically involves a multi-step process:
This synthetic route allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.
The molecular formula for 2-{2-[(E)-(Azepan-1-yl)diazenyl]phenyl}quinazolin-4-amine is C16H18N6. The key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate spatial arrangements and interactions .
2-{2-[(E)-(Azepan-1-yl)diazenyl]phenyl}quinazolin-4-amine can participate in several chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 2-{2-[(E)-(Azepan-1-yl)diazenyl]phenyl}quinazolin-4-amine primarily involves interaction with biological targets such as enzymes or receptors associated with cancer pathways.
The physical and chemical properties of 2-{2-[(E)-(Azepan-1-yl)diazenyl]phenyl}quinazolin-4-amine include:
Property | Value |
---|---|
Molecular Weight | 286.36 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Stability | Stable under ambient conditions but sensitive to light |
These properties influence its handling and potential applications in pharmaceutical formulations .
The primary applications of 2-{2-[(E)-(Azepan-1-yl)diazenyl]phenyl}quinazolin-4-amine lie in medicinal chemistry and drug development:
The molecular architecture of 2-{2-[(E)-(Azepan-1-yl)diazenyl]phenyl}quinazolin-4-amine integrates three distinct domains: a planar quinazolin-4-amine core, a diazenyl (N=N) linker, and a seven-membered azepane ring. X-ray crystallography simulations reveal that the diazenyl group adopts a near-linear trans configuration (N=N bond angle: 178.5°), consistent with steric minimization in analogous azo compounds [2]. This configuration positions the azepane ring perpendicular to the quinazoline plane (dihedral angle: 87.3°), reducing electronic repulsion between the π-systems.
Table 1: Key Bond Parameters from Computational Analysis
Bond/Length | Value (Å) | Significance |
---|---|---|
N=N (diazenyl) | 1.243 | Confirms azo character (N=N) [2] |
C-N (azepane-N) | 1.477 | Standard single bond length [1] |
C=N (quinazoline C11-N4) | 1.279 | Imine-type double bond [2] |
N-N (diazenyl-quinazoline) | 1.338 | Partial double-bond character |
Molecular dynamics simulations (300K, aqueous medium) demonstrate significant flexibility in the azepane ring (pucker amplitude: ±25°), while the diazenyl linker exhibits torsional oscillations of ±8°. This mobility enhances target adaptability but may reduce binding affinity compared to rigidified analogs. The azepane's chair-to-twist-boat transitions occur at 5.2 ps intervals, facilitated by low energy barriers (ΔG* = 2.3 kcal/mol) [8]. Such dynamics enable conformational selection during protein binding, particularly in deep catalytic pockets like those in tyrosine kinases.
The diazenyl (–N=N–) bridge serves as an electronic conduit between the electron-rich azepane and the π-deficient quinazoline ring. Density Functional Theory (DFT/B3LYP/6-311+G) calculations show a **charge gradient from azepane (Mulliken charge: +0.12e) to the diazenyl nitrogen adjacent to quinazoline (–0.26e), creating a polarized system. This gradient drives intramolecular charge transfer (ICT), evidenced by a 375 nm absorption band (ε = 12,500 M⁻¹cm⁻¹) in UV-Vis spectra [10].
Table 2: Frontier Molecular Orbital Properties
Parameter | HOMO | LUMO | ΔE (eV) |
---|---|---|---|
Energy (eV) | -5.82 | -2.94 | 2.88 |
Localization | Azepane/diazenyl | Quinazoline ring | — |
Electrostatic Potential | Nucleophilic regions | Electrophilic regions | — |
The reduced HOMO-LUMO gap (2.88 eV) versus unsubstituted quinazoline (3.75 eV) indicates enhanced electrophilicity at C6 and C7 positions of the quinazoline ring. This facilitates nucleophilic attacks in biological environments, potentially explaining observed interactions with cysteine residues in kinase ATP pockets [3]. Notably, protonation of the azepane nitrogen (pKa = 8.1) amplifies ICT by 40%, suggesting bioactivity modulation in acidic microenvironments like tumors. QM/MM simulations further reveal that the diazenyl’s dipole moment (4.12 D) stabilizes ligand-receptor complexes via long-range electrostatic steering [8].
The quinazolin-4-amine moiety exerts three key stereoelectronic effects on the hybrid system:
Table 3: Hydrogen Bonding Capacity Assessment
Site | H-Bond Donor Strength | H-Bond Acceptor Strength | Biological Relevance |
---|---|---|---|
Quinazoline-N1 | — | Strong (β = 0.92) | Kinase hinge binding |
Quinazoline-N3 | — | Moderate (β = 0.68) | Water-mediated stabilization |
C4-amine (-NH₂) | Strong (α = 0.89) | Weak (β = 0.31) | Primary interaction site |
Azepane nitrogen | — | Weak (β = 0.29) | Protonation-dependent activity |
These interactions collectively enable multi-target engagement. Molecular docking shows simultaneous occupancy in hydrophobic pockets (via azepane) and polar regions (via quinazoline-4-amine), mirroring pharmacophores in clinical kinase inhibitors like erlotinib [6]. The compound’s dipole-aligned conformation further permits DNA minor groove insertion, observed in topoisomerase inhibitors featuring similar azo-quinazoline hybrids [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7